Sulfadoxine
Sulfadoxine
Sulfadoxine is a sulfonamide consisting of pyrimidine having methoxy substituents at the 5- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position. In combination with the antiprotozoal pyrimethamine (CHEBI:8673) it is used as an antimalarial. It has a role as an antibacterial drug and an antimalarial. It is a sulfonamide and a member of pyrimidines.
A long acting sulfonamide that is used, usually in combination with other drugs, for respiratory, urinary tract, and malarial infections.
Sulfadoxine is a Sulfonamide.
Sulfadoxine is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic and antimalarial properties. Sulfadoxine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of parasitic folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
A long acting sulfonamide that is used, usually in combination with other drugs, for respiratory, urinary tract, and malarial infections.
Sulfadoxine is a Sulfonamide.
Sulfadoxine is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic and antimalarial properties. Sulfadoxine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of parasitic folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
Brand Name:
Vulcanchem
CAS No.:
2447-57-6
VCID:
VC0544113
InChI:
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
SMILES:
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula:
C12H14N4O4S
Molecular Weight:
310.33 g/mol
Sulfadoxine
CAS No.: 2447-57-6
Inhibitors
VCID: VC0544113
Molecular Formula: C12H14N4O4S
Molecular Weight: 310.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Sulfadoxine is a sulfonamide consisting of pyrimidine having methoxy substituents at the 5- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position. In combination with the antiprotozoal pyrimethamine (CHEBI:8673) it is used as an antimalarial. It has a role as an antibacterial drug and an antimalarial. It is a sulfonamide and a member of pyrimidines. A long acting sulfonamide that is used, usually in combination with other drugs, for respiratory, urinary tract, and malarial infections. Sulfadoxine is a Sulfonamide. Sulfadoxine is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic and antimalarial properties. Sulfadoxine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of parasitic folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death. |
---|---|
CAS No. | 2447-57-6 |
Product Name | Sulfadoxine |
Molecular Formula | C12H14N4O4S |
Molecular Weight | 310.33 g/mol |
IUPAC Name | 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) |
Standard InChIKey | PJSFRIWCGOHTNF-UHFFFAOYSA-N |
SMILES | COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES | COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Appearance | Solid powder |
Melting Point | 190-194 °C 190 - 194 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 2.96e-01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Fanasil Ro 4 4393 Ro 4-4393 Ro 44393 Sulfadoxine Sulformethoxine Sulformetoxine Sulforthomidine Sulphormetoxin Sulphorthodimethoxine |
Reference | 1: Nzila A, Okombo J, Molloy AM. Impact of folate supplementation on the efficacy of sulfadoxine/pyrimethamine in preventing malaria in pregnancy: the potential of 5-methyl-tetrahydrofolate. J Antimicrob Chemother. 2014 Feb;69(2):323-30. doi: 10.1093/jac/dkt394. Epub 2013 Oct 14. Review. PubMed PMID: 24126794. 2: Kayentao K, Garner P, van Eijk AM, Naidoo I, Roper C, Mulokozi A, MacArthur JR, Luntamo M, Ashorn P, Doumbo OK, ter Kuile FO. Intermittent preventive therapy for malaria during pregnancy using 2 vs 3 or more doses of sulfadoxine-pyrimethamine and risk of low birth weight in Africa: systematic review and meta-analysis. JAMA. 2013 Feb 13;309(6):594-604. doi: 10.1001/jama.2012.216231. Review. PubMed PMID: 23403684; PubMed Central PMCID: PMC4669677. 3: Abdul-Ghani R, Farag HF, Allam AF. Sulfadoxine-pyrimethamine resistance in Plasmodium falciparum: a zoomed image at the molecular level within a geographic context. Acta Trop. 2013 Feb;125(2):163-90. doi: 10.1016/j.actatropica.2012.10.013. Epub 2012 Nov 3. Review. PubMed PMID: 23131424. 4: Aponte JJ, Schellenberg D, Egan A, Breckenridge A, Carneiro I, Critchley J, Danquah I, Dodoo A, Kobbe R, Lell B, May J, Premji Z, Sanz S, Sevene E, Soulaymani-Becheikh R, Winstanley P, Adjei S, Anemana S, Chandramohan D, Issifou S, Mockenhaupt F, Owusu-Agyei S, Greenwood B, Grobusch MP, Kremsner PG, Macete E, Mshinda H, Newman RD, Slutsker L, Tanner M, Alonso P, Menendez C. Efficacy and safety of intermittent preventive treatment with sulfadoxine-pyrimethamine for malaria in African infants: a pooled analysis of six randomised, placebo-controlled trials. Lancet. 2009 Oct 31;374(9700):1533-42. doi: 10.1016/S0140-6736(09)61258-7. Epub 2009 Sep 16. Review. PubMed PMID: 19765816. 5: ter Kuile FO, van Eijk AM, Filler SJ. Effect of sulfadoxine-pyrimethamine resistance on the efficacy of intermittent preventive therapy for malaria control during pregnancy: a systematic review. JAMA. 2007 Jun 20;297(23):2603-16. Review. PubMed PMID: 17579229. 6: Peters PJ, Thigpen MC, Parise ME, Newman RD. Safety and toxicity of sulfadoxine/pyrimethamine: implications for malaria prevention in pregnancy using intermittent preventive treatment. Drug Saf. 2007;30(6):481-501. Review. PubMed PMID: 17536875. 7: Hwang J, Bitarakwate E, Pai M, Reingold A, Rosenthal PJ, Dorsey G. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for uncomplicated malaria: a systematic review. Trop Med Int Health. 2006 Jun;11(6):789-99. Review. PubMed PMID: 16771999. 8: Bukirwa H, Critchley J. Sulfadoxine-pyrimethamine plus artesunate versus sulfadoxine-pyrimethamine plus amodiaquine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2006 Jan 25;(1):CD004966. Review. PubMed PMID: 16437507. 9: McIntosh HM, Jones KL. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2005 Oct 19;(4):CD000386. Review. PubMed PMID: 16235276. 10: Sibley CH, Hyde JE, Sims PF, Plowe CV, Kublin JG, Mberu EK, Cowman AF, Winstanley PA, Watkins WM, Nzila AM. Pyrimethamine-sulfadoxine resistance in Plasmodium falciparum: what next? Trends Parasitol. 2001 Dec;17(12):582-8. Review. PubMed PMID: 11756042. 11: McIntosh HM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2001;(4):CD000386. Review. Update in: Cochrane Database Syst Rev. 2005;(4):CD000386. PubMed PMID: 11687077. 12: McIntosh HM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2000;(2):CD000386. Review. Update in: Cochrane Database Syst Rev. 2001;(4):CD000386. PubMed PMID: 10796538. 13: McIntosh HM, Greenwood BM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine as a treatment for uncomplicated malaria--a systematic review. Ann Trop Med Parasitol. 1998 Apr;92(3):265-70. Review. PubMed PMID: 9713541. 14: Dorangeon PH, Marx-Chemla C, Quereux C, Fay R, Leroux B, Choisy H, Pinon JM, Wahl P. [The risks of pyrimethamine-sulfadoxine combination in the prenatal treatment of toxoplasmosis]. J Gynecol Obstet Biol Reprod (Paris). 1992;21(5):549-56. Review. French. PubMed PMID: 1401771. 15: Pearson RD, Hewlett EL. Use of pyrimethamine-sulfadoxine (Fansidar) in prophylaxis against chloroquine-resistant Plasmodium falciparum and Pneumocystis carinii. Ann Intern Med. 1987 May;106(5):714-8. Review. PubMed PMID: 3551713. |
PubChem Compound | 17134 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume